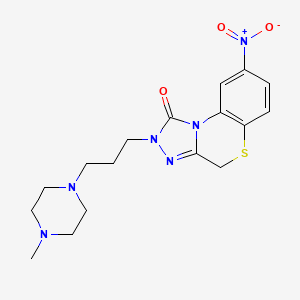
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and triazole precursors. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitro group to amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolobenzothiazines and related heterocyclic compounds. Examples include:
- 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one derivatives with different substituents.
- Other triazole-containing compounds with similar structural features.
Uniqueness
The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- lies in its specific structural features and the presence of the nitro group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
110225-75-7 |
|---|---|
Molecular Formula |
C17H22N6O3S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C17H22N6O3S/c1-19-7-9-20(10-8-19)5-2-6-21-17(24)22-14-11-13(23(25)26)3-4-15(14)27-12-16(22)18-21/h3-4,11H,2,5-10,12H2,1H3 |
InChI Key |
YNLYYKBZHVMAQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















